molecular formula C8H6FI B13637248 1-Fluoro-4-(1-iodoethenyl)benzene

1-Fluoro-4-(1-iodoethenyl)benzene

Cat. No.: B13637248
M. Wt: 248.04 g/mol
InChI Key: HIPOMKXSBVPARD-UHFFFAOYSA-N
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Description

1-Fluoro-4-(1-iodoethenyl)benzene is an organic compound characterized by the presence of both fluorine and iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(1-iodoethenyl)benzene can be synthesized through various methods. One common approach involves the cross-coupling reaction of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids in the presence of catalytic amounts of palladium acetate and sodium carbonate . This method yields high purity products and is efficient for laboratory-scale synthesis.

Industrial Production Methods: Industrial production of this compound typically involves large-scale cross-coupling reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-(1-iodoethenyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Acetate (Pd(OAc)2): Used as a catalyst in cross-coupling reactions.

    Sodium Carbonate (Na2CO3): Acts as a base in many reactions.

    Boronic Acids: Serve as coupling partners in cross-coupling reactions.

Major Products Formed: The major products formed from these reactions include various substituted benzene derivatives, which are valuable intermediates in organic synthesis.

Scientific Research Applications

1-Fluoro-4-(1-iodoethenyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(1-iodoethenyl)benzene involves its reactivity towards electrophiles and nucleophiles. The presence of both fluorine and iodine atoms enhances its ability to participate in various chemical reactions. The compound’s molecular targets and pathways are primarily determined by the nature of the substituents introduced during its reactions .

Comparison with Similar Compounds

    1-Fluoro-4-iodobenzene: Shares a similar structure but lacks the ethenyl group.

    4-Fluoroiodobenzene: Another related compound with similar reactivity.

    2,2-Difluoro-1-iodoethenyl Tosylate: Used in similar cross-coupling reactions

Uniqueness: 1-Fluoro-4-(1-iodoethenyl)benzene is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity patterns. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis.

Conclusion

This compound is a valuable compound in organic chemistry with diverse applications in scientific research and industry. Its unique reactivity and ability to participate in various chemical reactions make it an important building block for the synthesis of complex organic molecules.

Properties

Molecular Formula

C8H6FI

Molecular Weight

248.04 g/mol

IUPAC Name

1-fluoro-4-(1-iodoethenyl)benzene

InChI

InChI=1S/C8H6FI/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H2

InChI Key

HIPOMKXSBVPARD-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=C(C=C1)F)I

Origin of Product

United States

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